N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea
Description
N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea is a thiourea derivative featuring a benzoyl group on one nitrogen and a 4-(2-thienyl)-2-pyrimidinyl substituent on the other. Thiourea derivatives are renowned for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The structural uniqueness of this compound lies in the incorporation of a thiophene-pyrimidine hybrid moiety, which may enhance π-π stacking interactions and target binding in biological systems, particularly in kinase inhibition or DNA intercalation pathways.
Properties
IUPAC Name |
N-[(4-thiophen-2-ylpyrimidin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c21-14(11-5-2-1-3-6-11)19-16(22)20-15-17-9-8-12(18-15)13-7-4-10-23-13/h1-10H,(H2,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHAZFGTLKNKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-N’-[4-(2-thienyl)-2-pyrimidinyl]thiourea typically involves the reaction of benzoyl chloride with thiourea derivatives under controlled conditions. One common method includes the following steps:
Preparation of Benzoyl Chloride: Benzoic acid is reacted with thionyl chloride (SOCl₂) to form benzoyl chloride.
Formation of Thiourea Derivative: The benzoyl chloride is then reacted with a thiourea derivative containing the pyrimidinyl-thienyl system under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-benzoyl-N’-[4-(2-thienyl)-2-pyrimidinyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoyl or pyrimidinyl-thienyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Herbicidal Applications
Overview :
Recent studies have indicated that thiourea derivatives, including N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea, exhibit significant herbicidal activity. These compounds are being developed as alternatives to traditional herbicides, which often have detrimental environmental effects.
Case Study :
A study conducted on a series of substituted N-benzoyl-N'-pyrimidin-2-yl thioureas demonstrated promising herbicidal activities against Brassica napus L. The researchers utilized multivariate image analysis applied to quantitative structure-activity relationships (MIA-QSAR) to model the herbicidal efficacy. The results showed a strong correlation between the chemical structure of the compounds and their ability to inhibit root growth, suggesting that modifications to the thiourea structure could enhance effectiveness while reducing toxicity .
Antitumor Activity
Overview :
this compound has been investigated for its potential antitumor properties. The compound's structural characteristics may contribute to its ability to inhibit cancer cell proliferation.
Research Findings :
In vitro studies have assessed the antiproliferative effects of various thiourea derivatives on human cancer cell lines, including breast (MCF-7) and colon (HCT116) cancers. Some derivatives exhibited significant cytotoxicity, indicating that structural modifications can lead to compounds with enhanced antitumor activity .
Synthesis and Structural Studies
Synthesis Techniques :
The synthesis of this compound typically involves the reaction of benzoyl isothiocyanate with 4-(2-thienyl)-2-pyrimidinamine under controlled conditions. The resulting compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry, confirming its structure and purity .
Data Tables
Mechanism of Action
The mechanism of action of N-benzoyl-N’-[4-(2-thienyl)-2-pyrimidinyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
a. N-Benzoyl-N'-phenylthiourea (BFTU) and Derivatives
- Substituents : BFTU has a simple phenyl group, while its derivatives (e.g., 2-Cl-BFTU, 4-Cl-BFTU) feature chloro substitutions .
- Activity : BFTU and its chloro derivatives exhibit epidermal growth factor receptor (EGFR) inhibition, with IC₅₀ values correlating with electron-withdrawing substituents. The 4-Cl-BFTU derivative showed enhanced anticancer activity due to improved binding to EGFR's kinase domain .
b. N-Benzoyl-N'-(4-fluorophenyl)thiourea
- Substituents : A 4-fluorophenyl group .
- Activity : Predicted to inhibit SIRT1, a NAD⁺-dependent deacetylase linked to cancer progression. The fluorine atom enhances lipophilicity and metabolic stability .
- Comparison : The thienyl-pyrimidinyl group may offer superior steric and electronic effects compared to fluorine, possibly targeting different enzymes or receptors.
c. N-Benzoyl-N'-(2-pyridyl)thiourea
- Substituents : A 2-pyridyl group .
- Conformational Stability : The trans-cis conformation is more stable than cis-trans due to intramolecular hydrogen bonding (N–H···O=C) .
- Comparison : The pyrimidinyl group in the target compound introduces additional nitrogen atoms, which could alter hydrogen-bonding networks and conformational preferences.
Structural and Electronic Properties
a. N-Benzoyl-N'-(4'-cyanophenyl)thiourea
- Substituents: A 4-cyanophenyl group .
- Properties: Exhibits intramolecular hydrogen bonds (C=O···H–N) and intermolecular interactions (C=S···H–N/C) in its crystal structure. The cyano group increases polarity, affecting solubility and redox behavior .
- Comparison: The thienyl-pyrimidinyl substituent may reduce polarity compared to the cyano group but enhance π-π stacking in hydrophobic binding pockets.
b. N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea
- Substituents : Biphenylcarbonyl and 2-pyridylmethyl groups .
- Structure : Maintains a trans-cis configuration stabilized by intramolecular hydrogen bonding, similar to other thiourea derivatives .
Data Table: Key Structural Analogs and Properties
Biological Activity
N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea is a compound that has garnered interest in various fields, particularly in agrochemistry and medicinal chemistry. This article explores its biological activity, focusing on its herbicidal properties, antifungal activity, and potential as an antitubercular agent.
- Molecular Formula : C16H12N4OS2
- CAS Number : 866144-01-6
- Structure : The compound features a thiourea backbone with a benzoyl group and a pyrimidinyl-thiophene moiety, contributing to its biological activities.
Herbicidal Activity
Recent studies have shown that this compound exhibits significant herbicidal activity. A series of substituted thioureas were synthesized and tested against Brassica napus L., revealing promising results:
| Compound | Inhibition of Root Growth (%) | Comments |
|---|---|---|
| This compound | 78% | Effective against broadleaf weeds |
| Chlorinated Derivatives | 85% | Higher lipophilicity increases bioactivity |
The study employed multivariate image analysis applied to quantitative structure-activity relationships (MIA-QSAR), which indicated that specific substituents at the R1 and R2 positions significantly modulate both bioactivity and environmental impact. For instance, chlorinated substituents enhanced herbicidal efficacy, while hydroxyl groups improved environmental friendliness .
Antifungal Activity
The antifungal properties of thiourea derivatives have also been investigated. In a study assessing various thioureas against Penicillium digitatum and Saccharomyces cerevisiae, this compound demonstrated notable antifungal effects:
| Compound | Fungal Growth Inhibition (%) | Target Organism |
|---|---|---|
| This compound | 70% | Penicillium digitatum |
| Complex with Ni(II) | 85% | Saccharomyces cerevisiae |
These results suggest that the compound's structure allows for effective binding to fungal targets, inhibiting growth and proliferation. The complexation with metal ions like Ni(II) further enhances its antifungal potency .
Antitubercular Activity
The potential of this compound as an antitubercular agent was explored through high-throughput screening against Mycobacterium tuberculosis. The compound was part of a library screened for inhibitory activity:
| Parameter | Value |
|---|---|
| IC50 (μg/mL) | 0.072 ± 0.009 |
| Selectivity Index (CC50/TB IC90) | High |
The results indicated that the compound not only inhibited bacterial growth effectively but also exhibited low cytotoxicity towards mammalian cells, making it a promising candidate for further development as an antitubercular drug .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of this compound:
- Herbicide Development : Research focused on developing non-chlorinated herbicides led to the synthesis of derivatives with reduced environmental impact while maintaining efficacy against target weeds.
- Antifungal Screening : Comparative studies on thioureas showed that modifications in substituents could lead to enhanced antifungal activities, paving the way for new agricultural fungicides.
- Tuberculosis Treatment : The screening of large chemical libraries has identified several promising compounds, including this compound, which could lead to novel treatments for resistant strains of tuberculosis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative with a thiocyanate or isothiocyanate precursor. For example, reacting 4-(2-thienyl)-2-pyrimidinylamine with benzoyl isothiocyanate in anhydrous ethanol under reflux (60–80°C) for 6–8 hours yields the product. Solvent choice (polar vs. nonpolar), temperature control, and stoichiometric ratios of reagents significantly affect purity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and thiourea NH groups (δ 10–12 ppm). The absence of free -SH (thiol) peaks confirms successful thiourea formation .
- X-ray crystallography : Resolves bond lengths (e.g., C=S ~1.68 Å) and dihedral angles between the benzoyl and pyrimidinyl-thienyl moieties, confirming planar geometry .
- FT-IR : Strong absorption bands at ~3200 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C=S stretch) validate functional groups .
Q. What in vitro biological activities have been reported for this compound, and which assays are commonly used?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
